molecular formula C20H23N3O B2550618 N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide CAS No. 638141-54-5

N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide

Cat. No. B2550618
M. Wt: 321.424
InChI Key: YNVNOBAIEWXYEZ-UHFFFAOYSA-N
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Description

The compound "N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The benzimidazole nucleus is often found in molecules that exhibit antifungal, antiviral, and anticancer properties, among others.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by functionalization at various positions to introduce different substituents. For example, the synthesis of N-(1H-Benzimidazol-2-yl)-N′-benzyl propionamidine involves the reaction of N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester with benzylamine . Similarly, the synthesis of related compounds, such as N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, involves reductive amination reactions with primary and secondary amines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole ring system. The structure and conformation of these compounds can be determined using spectroscopic methods such as NMR and X-ray diffraction. For instance, the structure of N-(1H-Benzimidazol-2-yl)-N′-benzyl propionamidine was elucidated using 1H and 13C NMR and X-ray diffraction, revealing its crystallization in the monoclinic system . These techniques would be applicable for analyzing the molecular structure of "N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide".

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic substitution, as demonstrated by the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which reacts with pyridine . The reactivity of the compound would likely be influenced by the presence of the propanamide group and the substituted benzyl moiety, which could affect its susceptibility to nucleophilic attacks and other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the presence of amide groups can affect the solubility and hydrogen bonding potential of the compound. The physicochemical characterization of similar compounds, such as N-[1-(N,N,N′,N′-Tetramethylphosphoramidoyl)-1H-benzimidazol-2-yl]-propionimidic ethyl ether, includes NMR, IR, and mass spectrometry, which provide insights into their chemical behavior . These methods would be essential for determining the properties of "N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide".

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area.


Future Directions

The future directions for research on a compound like “N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide” would depend on its properties and potential applications. For example, if it shows promise as a therapeutic agent, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials.


Please note that this is a general analysis based on the classes of compounds that “N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide” appears to belong to. For a detailed analysis of this specific compound, more information or research would be needed.


properties

IUPAC Name

N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-20(24)21-13-12-19-22-17-6-4-5-7-18(17)23(19)14-16-10-8-15(2)9-11-16/h4-11H,3,12-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVNOBAIEWXYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide

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